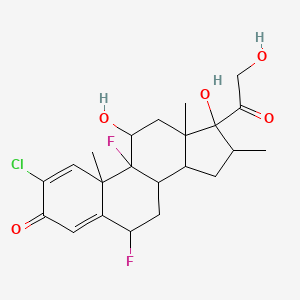

2-Chloroflumethasone

Description

Properties

IUPAC Name |

2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClF2O5/c1-10-4-11-12-5-15(24)13-6-16(27)14(23)7-19(13,2)21(12,25)17(28)8-20(11,3)22(10,30)18(29)9-26/h6-7,10-12,15,17,26,28,30H,4-5,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXMRPUKBWXVHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C(=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClF2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70860613 | |

| Record name | 2-Chloro-6,9-difluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70860613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Pharmacodynamics and Molecular Mechanism of 2-Chloroflumethasone

Executive Summary & Chemical Identity

2-Chloroflumethasone represents a highly potent, synthetic Class I (super-potent) glucocorticoid. Chemically, it is defined by the introduction of a chlorine atom at the C2 position of the steroid A-ring on a flumethasone (6

While often referenced in high-potency dermatological applications (structurally synonymous with the active moiety of Halometasone ), its distinct pharmacological profile arises from the unique interplay between the electron-withdrawing C2-chlorine and the C6/C9-fluorines. This modification strategy serves two critical functions: it sterically hinders metabolic reduction of the A-ring (enhancing half-life) and alters the electronic density of the C3-ketone, a critical anchor point for Glucocorticoid Receptor (GR) affinity.

Chemical Structure & Properties

| Property | Detail |

| IUPAC Name | 2-chloro-6 |

| Molecular Formula | C |

| Key Substituents | C2-Cl (Metabolic stability), C6/C9-F (Potency enhancement), C16-Me (Mineralocorticoid elimination) |

| Drug Class | Synthetic Glucocorticoid (Topical/Systemic) |

Molecular Mechanism of Action (MoA)

The efficacy of 2-Chloroflumethasone is driven by its high-affinity interaction with the cytosolic Glucocorticoid Receptor (GR

Cytosolic Entry and Receptor Activation

Due to the lipophilic nature enhanced by the C2-chloro substitution, the molecule passively diffuses across the plasma membrane.

-

Idle State: In the cytoplasm, GR

exists in an inactive multiprotein complex bound to chaperone proteins (Hsp90, Hsp70, p23, and immunophilins). -

Ligand Binding: 2-Chloroflumethasone binds to the Ligand Binding Domain (LBD) of the GR. The C2-Cl substitution stabilizes the receptor-ligand complex, inducing a conformational change that is thermodynamically more stable than natural cortisol.

-

Chaperone Dissociation: This conformational shift exposes the Nuclear Localization Signals (NLS), causing the dissociation of the Hsp90 complex.

Genomic Signaling (Transactivation & Transrepression)

The activated GR-ligand complex dimerizes and translocates to the nucleus.

-

Transactivation (Anti-inflammatory upregulation): The homodimer binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This recruits co-activators (SRC-1, p300/CBP), upregulating the expression of anti-inflammatory proteins like Annexin A1 (Lipocortin-1) , which inhibits Phospholipase A2 (PLA2), thereby blocking arachidonic acid release.

-

Transrepression (Pro-inflammatory downregulation): This is the primary mechanism for its potent immunosuppression. The monomeric GR complex physically interacts with proinflammatory transcription factors, specifically NF-

B and AP-1 . This protein-protein interaction (tethering) prevents these factors from binding to their DNA response elements, effectively silencing the production of cytokines (IL-1

Non-Genomic Effects

2-Chloroflumethasone also exhibits rapid, non-genomic effects mediated by membrane-bound GRs (mGR) or physicochemical interactions with the cell membrane, influencing ion channels and reducing T-cell activation within minutes, faster than gene transcription allows.

Structure-Activity Relationship (SAR): The "2-Chloro" Advantage

The specific potency of 2-Chloroflumethasone is not accidental; it is a result of precise medicinal chemistry.

| Structural Modification | Mechanistic Consequence |

| C2-Chlorine (Cl) | Metabolic Blockade: The bulky chlorine atom at C2 sterically hinders the reduction of the |

| C6 | Conformational Stability: Increases the metabolic stability of the B-ring and enhances lipophilicity, facilitating skin penetration (critical for topical efficacy). |

| C9 | Potency Multiplier: Highly electron-withdrawing; increases the acidity of the 11 |

| C16 | Selectivity: Eliminates mineralocorticoid activity (sodium retention) by sterically clashing with the Mineralocorticoid Receptor (MR), ensuring a pure glucocorticoid profile. |

Visualization: Signaling Pathway

The following diagram illustrates the molecular cascade of 2-Chloroflumethasone, highlighting the dual genomic pathways.

Figure 1: The genomic signaling cascade of 2-Chloroflumethasone, illustrating the bifurcation into transactivation (anti-inflammatory) and transrepression (immunosuppressive) pathways.

Experimental Protocols

To validate the mechanism and potency of 2-Chloroflumethasone, the following self-validating protocols are recommended.

Protocol A: Competitive Glucocorticoid Receptor Binding Assay

Objective: Determine the Relative Binding Affinity (RBA) of 2-Chloroflumethasone compared to Dexamethasone.

-

Reagent Preparation:

-

Cytosol Source: Harvest IM-9 human lymphocytes or rat liver cytosol (rich in GR). Homogenize in ice-cold TEDG buffer (10mM Tris, 1mM EDTA, 1mM DTT, 10% Glycerol, pH 7.4) containing protease inhibitors.

-

Radioligand: [³H]-Dexamethasone (Specific Activity ~40-80 Ci/mmol).

-

Test Compound: Dissolve 2-Chloroflumethasone in DMSO. Prepare serial dilutions (

M to

-

-

Equilibrium Binding:

-

Incubate 100 µL of cytosol with 20 nM [³H]-Dexamethasone and varying concentrations of cold 2-Chloroflumethasone.

-

Control: Include "Total Binding" (no competitor) and "Non-Specific Binding" (excess 10 µM cold Dexamethasone).

-

Incubation: 16 hours at 4°C to reach thermodynamic equilibrium (prevents ligand metabolism).

-

-

Separation & Quantification:

-

Add dextran-coated charcoal (DCC) to absorb unbound ligand. Centrifuge at 2000g for 10 min at 4°C.

-

Aliquot supernatant into scintillation fluid and count CPM (Counts Per Minute).

-

-

Data Analysis:

-

Plot % Specific Binding vs. Log[Concentration].

-

Calculate IC

. -

Validation Check: The IC

of 2-Chloroflumethasone should be lower than Dexamethasone (indicating higher affinity) due to the C2-Cl/C6-F interaction.

-

Protocol B: NF- B Luciferase Reporter Assay (Transrepression)

Objective: Quantify the ability of 2-Chloroflumethasone to repress pro-inflammatory signaling.

-

Cell Culture:

-

Use HeLa or A549 cells stably transfected with a plasmid containing

response elements upstream of a Firefly Luciferase gene.

-

-

Induction & Treatment:

-

Seed cells in 96-well plates (10,000 cells/well).

-

Pre-treat with 2-Chloroflumethasone (

nM - -

Stimulate inflammation with TNF-

(10 ng/mL) for 4-6 hours.

-

-

Detection:

-

Lyse cells using passive lysis buffer.

-

Add Luciferin substrate and measure luminescence using a luminometer.

-

-

Validation Logic:

-

TNF-

alone = 100% Signal (Max inflammation). -

2-Chloroflumethasone + TNF-

= Dose-dependent reduction in signal. -

Control: Use a pure mineralocorticoid (e.g., Aldosterone); it should show minimal effect, confirming the assay's glucocorticoid specificity.

-

References

-

Schimmer, B. P., & Funder, J. W. (2017). ACTH, Adrenal Steroids, and Pharmacology of the Adrenal Cortex. Goodman & Gilman's: The Pharmacological Basis of Therapeutics. Link

-

Timmermans, S., et al. (2019). Mechanisms of Glucocorticoid Receptor Signaling in Health and Disease. Trends in Endocrinology & Metabolism. Link

-

Vandevyver, S., et al. (2013). Glucocorticoid receptor dimerization induces MKP1 to protect against TNF-induced inflammation. Journal of Clinical Investigation. Link

-

U.S. National Library of Medicine. (2023). Halometasone (2-chloroflumethasone derivative) Compound Summary. PubChem. Link

-

Bledsoe, R. K., et al. (2002). Crystal structure of the glucocorticoid receptor ligand binding domain reveals a novel mode of receptor dimerization. Cell. Link

physicochemical properties of 2-Chloroflumethasone

Technical Monograph: Physicochemical Profiling of 2-Chloroflumethasone (Halometasone)

Part 1: Executive Technical Summary

2-Chloroflumethasone , pharmacologically standardized as Halometasone (CAS: 50629-82-8), is a high-potency synthetic corticosteroid. Structurally, it is the 2-chloro analog of Flumethasone. The introduction of the chlorine atom at the C2 position of the steroid backbone significantly alters its physicochemical behavior compared to its parent compound, enhancing lipophilicity and modifying metabolic stability.

This guide provides a definitive physicochemical profile for researchers developing topical formulations or conducting impurity profiling. It moves beyond basic data to explain the causality between structure and property, ensuring robust experimental design.

Part 2: Structural & Physicochemical Properties

The potency and stability of 2-Chloroflumethasone are dictated by three critical structural modifications to the cortisol backbone:

-

C2-Chlorine: Sterically hinders A-ring reduction (a primary metabolic deactivation pathway) and increases lipophilicity.

-

C6

, C9 -

C16

-Methyl: Eliminates mineralocorticoid activity (sodium retention) while stabilizing the side chain.

Table 1: Core Physicochemical Data

| Property | Value / Characteristic | Experimental Note |

| Common Name | Halometasone (2-Chloroflumethasone) | Standardized INN |

| CAS Registry | 50629-82-8 | Essential for reagent sourcing |

| Molecular Formula | ||

| Molecular Weight | 444.9 g/mol | Monoisotopic mass for MS: 444.15 |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 220–222°C (with decomposition) | Critical: Do not use hot-stage microscopy for purity without TGA confirmation due to decomposition.[1] |

| Solubility (Organic) | DMSO (~30 mg/mL), DMF (~30 mg/mL), Ethanol (~20 mg/mL) | Protocol: Dissolve in DMSO first for aqueous dilutions. |

| Solubility (Aqueous) | Sparingly soluble (<0.1 mg/mL) | Precipitates rapidly in >90% aqueous buffers. |

| LogP (Predicted) | 2.3 – 2.6 | Moderate lipophilicity; suitable for dermal penetration. |

| pKa | ~11.93 (C11-OH) | Non-ionizable in physiological pH range. |

| UV | 240 nm | Characteristic of the |

Part 3: Analytical Characterization Protocols

To ensure data integrity, the following protocols are designed to be self-validating . The choice of solvents and detection methods is based directly on the physicochemical properties listed above.

High-Performance Liquid Chromatography (HPLC) Method

Rationale: The C2-chloro group makes the molecule more hydrophobic than Flumethasone. A standard C18 column is sufficient, but the mobile phase requires a specific organic ratio to prevent peak tailing.

-

Column: Inertsil ODS-3V or Waters Symmetry C18 (

mm, 5 µm). -

Mobile Phase:

-

Isocratic Mix: Acetonitrile : Methanol : Water (40 : 25 : 35 v/v/v).[2]

-

Note: The ternary mixture provides better selectivity for the chloro-impurity separation than a binary ACN:Water system.

-

-

Detection: UV at 240 nm (Maximize sensitivity for the enone chromophore).

-

Injection Volume: 10–20 µL.

-

Run Time: ~15 minutes (Retention time typically 7–9 minutes).

Sample Preparation Protocol:

-

Weigh 10 mg of 2-Chloroflumethasone standard.

-

Dissolve in 5 mL of Methanol (Do not use water). Use sonication for 5 minutes.

-

Dilute to volume with Mobile Phase.

-

Validation Check: If the solution turns cloudy, the water content in the mobile phase shock-precipitated the steroid. Increase Methanol ratio in the diluent.

Mass Spectrometry (LC-MS)

Rationale: For impurity profiling, UV is insufficient.

-

Ionization: ESI Positive Mode (

). -

Target Mass: 445.15 m/z.

-

Fragment Confirmation: Look for the characteristic loss of HF (20 Da) or the chloro-isotope pattern (

ratio of 3:1), which confirms the presence of the 2-chloro substituent.

Part 4: Stability & Degradation Logic

Understanding degradation is vital for handling. 2-Chloroflumethasone is robust but has specific vulnerabilities.

-

Photolytic Instability (Critical): The

-dienone system (A-ring) is sensitive to UV light. Exposure leads to photo-isomerization or hydration of the double bonds.-

Handling: All solutions must be protected from light (amber glassware).

-

-

Oxidative Degradation: The C17-dihydroxyacetone side chain is susceptible to oxidative cleavage (Mattox rearrangement), especially in alkaline conditions.

-

Storage: Store solid at -20°C. Solutions should be used within 24 hours.

-

-

Hydrolysis: Unlike esterified steroids (e.g., Flumethasone Pivalate), 2-Chloroflumethasone is a free alcohol and is relatively resistant to hydrolysis, but the C2-Cl bond is stable under physiological conditions.

Part 5: Visualization of Structural Logic

The following diagram illustrates the relationship between the chemical structure of 2-Chloroflumethasone, its resulting physicochemical properties, and the required analytical strategy.

Caption: Structural-Property-Analytical Causality Map. The C2-Cl modification necessitates specific solubility protocols and HPLC conditions.

Part 6: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9846332, Halometasone. Retrieved from [Link]

-

International Journal of Scientific & Technology Research (2020). Development Of RP-HPLC Procedure And Forced Stability Studies For Lotion Formulations. (Provides validated HPLC conditions for Halometasone). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of 2-Chloroflumethasone

Introduction

2-Chloroflumethasone is a synthetic glucocorticoid, a class of steroid hormones renowned for their potent anti-inflammatory and immunosuppressive properties. As with any novel or existing therapeutic agent, a thorough characterization of its biological activity is paramount for drug development and research applications. This guide provides a comprehensive framework for the in vitro assessment of 2-Chloroflumethasone, designed for researchers and scientists in the field. We will move beyond simple protocols to explore the causal reasoning behind experimental design, ensuring a robust and translatable dataset. The core of this guide is built on establishing a molecule's interaction with its primary target, quantifying its functional anti-inflammatory efficacy, and defining its cytotoxic profile.

Pillar 1: The Glucocorticoid Receptor (GR) - Mechanism of Action & Target Engagement

The biological effects of 2-Chloroflumethasone, like all glucocorticoids, are primarily mediated through its interaction with the glucocorticoid receptor (GR).[1] The GR is a ligand-dependent transcription factor that resides in the cytoplasm in an inactive state, complexed with heat shock proteins (HSPs).[2] Ligand binding triggers a conformational change, leading to the dissociation of HSPs, dimerization of the receptor, and its translocation into the nucleus. Inside the nucleus, the GR complex modulates gene expression through two primary mechanisms:

-

Transactivation: The GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.

-

Transrepression: The GR monomer can interfere with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), without direct DNA binding.[2][3] This is a key mechanism for the anti-inflammatory effects of glucocorticoids.

Caption: Core signaling pathway of 2-Chloroflumethasone via the Glucocorticoid Receptor.

Glucocorticoid Receptor Binding Affinity

Rationale: The first critical step is to quantify the direct interaction between 2-Chloroflumethasone and its target, the GR. A competitive binding assay determines the compound's affinity for the receptor relative to a known high-affinity ligand. This provides a fundamental measure of potency at the molecular level.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Preparation of Cytosol: Prepare a cytosolic fraction rich in GR from a suitable source, such as rat liver or a cell line overexpressing human GR. All steps should be performed at 4°C to maintain protein integrity.

-

Reaction Mixture: In a 96-well plate, combine:

-

A fixed concentration of a high-affinity radiolabeled glucocorticoid (e.g., [³H]Dexamethasone).

-

Increasing concentrations of unlabeled 2-Chloroflumethasone (the competitor).

-

A constant amount of cytosolic protein extract.

-

-

Controls:

-

Total Binding: Radioligand + cytosol (no competitor).

-

Non-specific Binding: Radioligand + cytosol + a high concentration of unlabeled Dexamethasone (to saturate all specific binding sites).

-

-

Incubation: Incubate the plate for 18-24 hours at 4°C to reach equilibrium.

-

Separation: Separate bound from free radioligand. A common method is dextran-coated charcoal adsorption, which binds free radioligand, followed by centrifugation.

-

Quantification: Measure the radioactivity in the supernatant (containing the protein-bound radioligand) using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of 2-Chloroflumethasone. Fit the data to a one-site competition model to determine the IC₅₀, which can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

GR Nuclear Translocation Assay

Rationale: Ligand binding must be followed by the functional step of nuclear translocation to initiate gene regulation.[2] This assay visually confirms and quantifies the ability of 2-Chloroflumethasone to induce this critical event. High-content imaging provides robust, cell-by-cell data.

Experimental Protocol: Immunofluorescence-Based High-Content Analysis

-

Cell Seeding: Seed a suitable cell line (e.g., A549 human lung carcinoma cells, which endogenously express GR) onto 96-well imaging plates and allow them to attach overnight.[1][4]

-

Compound Treatment: Treat cells with a serial dilution of 2-Chloroflumethasone for a defined period (e.g., 2 hours).[1] Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 1 µM Dexamethasone).

-

Fixation and Permeabilization: Gently fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

-

Immunostaining:

-

Block non-specific binding with 5% Bovine Serum Albumin (BSA).

-

Incubate with a primary antibody specific for the Glucocorticoid Receptor.

-

Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

-

Counterstain the nuclei with a DNA dye like Hoechst or DAPI.[1]

-

-

Imaging: Acquire images using a high-content imaging system. Capture at least two channels: one for the nucleus (blue) and one for the GR (green).

-

Image Analysis: Use automated image analysis software to:

-

Identify the nuclear and cytoplasmic compartments of each cell.

-

Measure the fluorescence intensity of the GR signal in both compartments.

-

Calculate the ratio of nuclear to cytoplasmic fluorescence intensity for each cell.

-

-

Data Analysis: Plot the average nuclear/cytoplasmic intensity ratio against the log concentration of 2-Chloroflumethasone. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

Pillar 2: Quantifying Anti-Inflammatory Efficacy

Demonstrating target engagement is necessary but not sufficient. The core value of a corticosteroid lies in its ability to suppress inflammatory responses. The following assays probe the inhibitory capacity of 2-Chloroflumethasone on key pro-inflammatory signaling pathways.

Inhibition of the NF-κB Signaling Pathway

Rationale: The NF-κB pathway is a central regulator of inflammation, driving the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[5][6] Its inhibition by glucocorticoids is a cornerstone of their anti-inflammatory action.[2] A reporter gene assay provides a direct, quantitative readout of the transcriptional activity of this pathway.

Caption: Experimental workflow for the NF-κB Luciferase Reporter Assay.

Experimental Protocol: NF-κB Luciferase Reporter Assay

-

Cell Culture and Transfection: One day prior to the experiment, seed A549 or HEK293 cells into a 96-well plate. Co-transfect the cells with two plasmids: one containing the firefly luciferase gene under the control of an NF-κB response element, and a second plasmid containing the Renilla luciferase gene under a constitutive promoter (to control for transfection efficiency and cell viability).[4]

-

Compound Pre-treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of 2-Chloroflumethasone or controls (Vehicle, Dexamethasone). Pre-incubate for 1-2 hours.[4]

-

Stimulation: Add a pro-inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL), to all wells except the unstimulated control to activate the NF-κB pathway.[4]

-

Incubation: Incubate the plate for an additional 6-8 hours to allow for luciferase gene expression.

-

Lysis and Readout: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis:

-

For each well, normalize the Firefly luciferase signal by dividing it by the Renilla luciferase signal.

-

Calculate the percentage of inhibition for each concentration of 2-Chloroflumethasone relative to the TNF-α stimulated vehicle control.

-

Plot the percent inhibition against the log concentration and fit to a dose-response curve to determine the IC₅₀.

-

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling

Rationale: MAPK signaling cascades (including p38, JNK, and ERK) are critical mediators of inflammatory responses.[7][8] Glucocorticoids can suppress MAPK activity, in part by inducing the expression of MAPK Phosphatase-1 (MKP-1), which dephosphorylates and inactivates MAPKs.[3] Measuring the phosphorylation state of these kinases provides a direct assessment of the compound's impact on this pathway.

Experimental Protocol: Western Blot for Phospho-p38 MAPK

-

Cell Culture and Stimulation: Seed a macrophage-like cell line (e.g., RAW 264.7) in 6-well plates. The following day, pre-treat the cells with 2-Chloroflumethasone or controls for 2 hours.

-

Stimulation: Stimulate the cells with Lipopolysaccharide (LPS, 100 ng/mL) for 15-30 minutes to induce rapid phosphorylation of p38 MAPK.

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated p38 MAPK (p-p38).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total p38 MAPK to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. For each sample, normalize the p-p38 signal to the total p38 signal. Compare the normalized signal in treated samples to the LPS-stimulated control to determine the extent of inhibition.

Suppression of Pro-Inflammatory Cytokine Production

Rationale: The ultimate functional output of anti-inflammatory signaling is the reduction of secreted inflammatory mediators. This assay measures the ability of 2-Chloroflumethasone to inhibit the production and release of key cytokines from immune cells, providing a highly relevant physiological endpoint.[9][10]

Experimental Protocol: LPS-Stimulated Cytokine Release from PBMCs

-

PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Seeding: Seed the PBMCs in a 96-well plate in RPMI medium.

-

Treatment and Stimulation: Pre-treat the cells with serial dilutions of 2-Chloroflumethasone or controls for 1 hour. Then, add LPS (10 ng/mL) to stimulate cytokine production.

-

Incubation: Incubate the cells for 18-24 hours in a 37°C, 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.

-

Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

-

Data Analysis: Calculate the percent inhibition of cytokine production for each concentration relative to the LPS-stimulated control. Determine the IC₅₀ value for the inhibition of each cytokine.

Pillar 3: Cytotoxicity and Preliminary Safety Profile

An effective drug must also be safe. Initial in vitro cytotoxicity screening is essential to identify a therapeutic window and flag potential off-target toxicity.

Rationale: It is crucial to determine if the observed anti-inflammatory effects occur at concentrations that are non-toxic to the cells. Furthermore, glucocorticoids are known to induce apoptosis in lymphoid cells, which is part of their immunosuppressive mechanism but also a potential liability.[11]

Caption: General workflow for an MTS/MTT-based cytotoxicity assay.

Experimental Protocol: MTS Cell Viability Assay

-

Cell Seeding: Seed relevant cell lines into a 96-well plate. It is advisable to use multiple lines:

-

Compound Treatment: After 24 hours, treat the cells with a wide range of concentrations of 2-Chloroflumethasone. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the cells for a relevant period, typically 48 to 72 hours.

-

MTS Reagent Addition: Add MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well.

-

Incubation: Incubate for 1-4 hours. During this time, viable cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan product.[12]

-

Readout: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percent viability against the log concentration and fit the data to determine the IC₅₀ (the concentration that causes 50% reduction in viability).

Data Synthesis and Interpretation

The data from these assays should be compiled to create a comprehensive profile of 2-Chloroflumethasone.

Hypothetical Data Summary Table

| Assay | Cell Line | Endpoint | 2-Chloroflumethasone | Dexamethasone (Control) |

| GR Binding | Rat Liver Cytosol | Kᵢ (nM) | 1.5 | 2.5 |

| GR Translocation | A549 | EC₅₀ (nM) | 5.2 | 8.0 |

| NF-κB Inhibition | A549-luc | IC₅₀ (nM) | 8.9 | 12.5 |

| TNF-α Suppression | Human PBMCs | IC₅₀ (nM) | 15.6 | 22.1 |

| Cytotoxicity | Jurkat (T-cells) | IC₅₀ (µM) | 0.85 | 0.50 |

| Cytotoxicity | HepG2 (Liver) | IC₅₀ (µM) | > 100 | > 100 |

Interpretation: This hypothetical dataset suggests that 2-Chloroflumethasone is a potent glucocorticoid. It binds to the GR with higher affinity than Dexamethasone and is more potent in subsequent functional assays (translocation, NF-κB inhibition, and cytokine suppression). Crucially, the concentrations required for anti-inflammatory effects (in the low nM range) are significantly lower than those causing cytotoxicity in lymphoid cells (high nM to low µM range) and general cells (>100 µM). This indicates a favorable therapeutic window.

References

- Thermo Fisher Scientific. Glucocorticoid Receptor (GR) Redistribution Assay.

-

Stavy, L., Cohen, I. R., & Feldman, M. (1973). Corticosteroids in human lymphocyte-mediated cytotoxic reactions: effects on the kinetics of sensitization and on the cytolytic capacity of effector lymphocytes in vitro. PubMed. [Link]

-

Mueller, J. M., Rupec, R. A., & Baeuerle, P. A. (1997). Assaying NF-KB and AP-1 DNA-Binding and Transcriptional Activity. Methods. [Link]

-

Lasa, M., Abraham, S. M., Boucheron, C., Saklatvala, J., & Clark, A. R. (2002). Glucocorticoids inhibit MAP kinase via increased expression and decreased degradation of MKP-1. The EMBO Journal. [Link]

-

MacDonald, H. R., & Sordat, B. (1975). Effect of Prednisolone on Cell-Mediated Cytotoxicity in vitro. International Archives of Allergy and Applied Immunology. [Link]

-

Vayssière, B., et al. (2015). Selective amplification of glucocorticoid anti-inflammatory activity through synergistic multi-target action of a combination drug. PLoS ONE. [Link]

-

Nemo, G. J., & Johnson, B. H. (2005). The Ligand Binding Domain Controls Glucocorticoid Receptor Dynamics Independent of Ligand Release. Molecular and Cellular Biology. [Link]

-

Pajuelo, D., et al. (2018). Photochemical study of the highly used corticosteroids dexamethasone and prednisone. Effects of micellar confinement and cytotoxicity analysis of photoproducts. New Journal of Chemistry. [Link]

-

Wyles, C. C., et al. (2015). Differential Cytotoxicity of Corticosteroids on Human Mesenchymal Stem Cells. Clinical Orthopaedics and Related Research. [Link]

-

Oeckinghaus, A., & Ghosh, S. (2009). Monitoring the Levels of Cellular NF-κB Activation States. MDPI. [Link]

-

Mitchell, J. P., et al. (2016). Measurement of NF-κB activation in TLR-activated macrophages. Journal of Visualized Experiments. [Link]

-

Flower, R. J. (1974). Anti-inflammatory action of corticosteroids. Agents and Actions. [Link]

-

Park, K., et al. (2006). In vitro anti-inflammatory activities of new steroidal antedrugs: [16alpha,17alpha-d] Isoxazoline and [16alpha,17alpha-d]-3'-hydroxy-iminoformyl isoxazoline derivatives of prednisolone and 9alpha-fluoroprednisolone. Steroids. [Link]

-

INDIGO Biosciences. Mouse Glucocorticoid Receptor Reporter Assay System. [Link]

-

Desgeorges, A., et al. (2016). Evaluation of Anti-inflammatory Effects of Steroids and Arthritis-Related Biotherapies in an In Vitro Coculture Model with Immune Cells and Synoviocytes. Frontiers in Immunology. [Link]

-

Assay Genie. MAPK Signaling in Inflammatory Cytokines Pathways. [Link]

-

Gibson, S. B., et al. (2017). In vitro benchmarking of NF-κB inhibitors. PLoS ONE. [Link]

-

Desgeorges, A., et al. (2016). Evaluation of Anti-inflammatory Effects of Steroids and Arthritis-Related Biotherapies in an In Vitro Coculture Model with Immune Cells and Synoviocytes. ResearchGate. [Link]

-

Innoprot. Glucocorticoid Receptor Translocation Assay. [Link]

-

Bhavsar, P., et al. (2008). Effect of p38 MAPK inhibition on corticosteroid suppression of cytokine release in severe asthma. European Respiratory Journal. [Link]

-

Ayroldi, E., et al. (2014). Glucocorticoid Resistance: Interference between the Glucocorticoid Receptor and the MAPK Signalling Pathways. MDPI. [Link]

-

Wikipedia. NF-κB. [Link]

-

Vandevyver, S., Dejager, L., & Libert, C. (2012). Crosstalk between p38 MAPK and GR Signaling. Journal of Immunology Research. [Link]

-

Liu, X., et al. (2018). A comparison of in vitro cytotoxicity assays in medical device regulatory studies. Regulatory Toxicology and Pharmacology. [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. innoprot.com [innoprot.com]

- 3. Glucocorticoids inhibit MAP kinase via increased expression and decreased degradation of MKP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. NF-κB - Wikipedia [en.wikipedia.org]

- 7. assaygenie.com [assaygenie.com]

- 8. mdpi.com [mdpi.com]

- 9. Selective amplification of glucocorticoid anti-inflammatory activity through synergistic multi-target action of a combination drug - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Evaluation of Anti-inflammatory Effects of Steroids and Arthritis-Related Biotherapies in an In Vitro Coculture Model with Immune Cells and Synoviocytes [frontiersin.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Differential Cytotoxicity of Corticosteroids on Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 2-Chloroflumethasone Metabolites Identification

Content Type: Technical Whitepaper / Methodological Guide Subject: Structural Elucidation & LC-HRMS Profiling of Halogenated Corticosteroids

Executive Summary

2-Chloroflumethasone is a synthetic fluorinated corticosteroid, often encountered as a designer impurity or illegal adulterant in cosmetic and herbal preparations. Unlike standard pharmacopeial steroids (e.g., dexamethasone), its metabolic profile is not fully mapped in standard libraries. The presence of a chlorine atom at the C2 position, combined with fluorine atoms at C6 and C9, creates a unique steric and electronic environment that alters standard steroid biotransformation pathways.

This guide provides a rigorous workflow for the de novo identification of 2-chloroflumethasone metabolites. It leverages the unique isotopic signature of chlorine (

Part 1: Structural Basis & Metabolic Prediction

Chemical Scaffold Analysis

To identify metabolites, one must first understand the parent molecule's susceptibility to Cytochrome P450 (CYP) enzymes.

-

Parent Structure:

-chloro- -

The "2-Chloro" Blockade: In typical corticosteroids, the A-ring is susceptible to reduction (

-dihydro formation). The introduction of an electronegative chlorine at C2 stabilizes the A-ring against reductases, likely prolonging the half-life of the parent compound. -

The "6,9-Difluoro" Effect: Fluorination at C6 and C9 generally blocks hydroxylation at these positions, which are common metabolic soft spots in non-fluorinated steroids (like prednisolone).

Predicted Biotransformation Pathways

Based on Structure-Activity Relationships (SAR) of analogous halogenated corticoids (e.g., halometasone, flumethasone), the following metabolic pathways are prioritized for screening:

-

C11-Oxidation: Conversion of the

-hydroxyl to a ketone (11-dehydro metabolite). This is reversible (11 -

C21-Dehydroxylation/Oxidation: Oxidation of the C21-hydroxyl to a carboxylic acid (C21-oic acid), a common pathway for corticosteroids.

-

C20-Reduction: Reduction of the C20 ketone to a C20-hydroxyl group.

-

6

-Hydroxylation: While C6-F hinders this, hydroxylation adjacent to the fluorine or defluorination (rare) must be monitored.

Part 2: Experimental Workflow

In Vitro Microsomal Incubation (Protocol)

Objective: To generate Phase I metabolites in a controlled environment free from urine matrix interferences.

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step Procedure:

-

Pre-incubation: Mix 190 µL of phosphate buffer and 10 µL of HLM in a glass tube. Spike with 2-chloroflumethasone (final conc. 10 µM). Pre-incubate at 37°C for 5 min.

-

Initiation: Add 50 µL of NADPH regenerating system to start the reaction.

-

Incubation: Shake at 37°C for 60 minutes.

-

Termination: Quench with 250 µL ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

-

Control: Prepare a "Zero-time" sample (quench immediately after initiation) and a "No-cofactor" control (buffer instead of NADPH) to distinguish non-enzymatic degradation.

-

Extraction: Vortex for 1 min, centrifuge at 14,000 x g for 10 min. Inject supernatant into LC-HRMS.[1]

Analytical Instrumentation (LC-HRMS)

High-resolution MS is non-negotiable for resolving the chlorine isotope pattern.

UHPLC Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.[2]

-

Gradient:

-

0-1 min: 5% B

-

1-10 min: 5% -> 95% B

-

10-12 min: 95% B

-

-

Flow Rate: 0.3 mL/min.

MS Source Parameters (ESI Positive/Negative):

-

Mode: Full Scan (m/z 100-1000) + Data Dependent MS/MS (ddMS2).

-

Resolution: > 30,000 FWHM (Orbitrap) or > 20,000 (Q-TOF).

-

Spray Voltage: 3.5 kV (+), 2.8 kV (-).

-

Capillary Temp: 320°C.

Part 3: Data Processing & Metabolite Identification Strategy

Chlorine Isotope Pattern Filtering (CIPF)

This is the most robust method for identifying 2-chloroflumethasone metabolites.

-

Logic: Natural chlorine exists as

(75.78%) and -

Diagnostic Signature: Any genuine metabolite must retain the chlorine atom (unless dechlorination occurred). Therefore, look for mass spectral peaks separated by 1.997 Da with an intensity ratio of roughly 3:1.

-

Algorithm: Set the processing software (e.g., Compound Discoverer, MassHunter) to filter features where the M+2 isotope intensity is 30-35% of the M+0 peak.

Mass Defect Filtering (MDF)

Halogenated compounds have negative (or low positive) mass defects compared to purely CHNO biological background.

-

Parent Mass Defect: Calculate the mass defect of 2-chloroflumethasone.

-

Filter Window: Apply a filter window of ±50 mDa around the parent's mass defect over the expected metabolite mass range. This removes >90% of matrix background ions.

Diagnostic Fragment Ions

In MS/MS spectra, look for these conserved core fragments:

-

m/z 147.04: Characteristic A-ring fragment for 1,4-diene-3-ketosteroids (often shifted by +Cl mass).

-

m/z 121.06: B-ring fragment.

-

Loss of HF: A neutral loss of 20 Da is common in fluorinated steroids.

-

Loss of HCl: A neutral loss of 36/38 Da confirms the presence of the chlorine.

Part 4: Visualization of Workflows

Analytical Workflow Diagram

Caption: Figure 1. Step-by-step analytical workflow for isolating halogenated metabolites from complex matrices using Mass Defect Filtering (MDF) and Isotopic Pattern recognition.

Predicted Metabolic Map

Caption: Figure 2. Predicted metabolic pathways for 2-chloroflumethasone. Note that the 2-Cl and 6,9-F substitutions significantly alter standard corticosteroid kinetics.

Part 5: Summary of Predicted Metabolites (Table)

| Metabolite ID | Transformation | Mass Shift (Da) | Theoretical m/z (Positive Mode) | Key MS/MS Feature |

| Parent | None | 0 | [M+H]+ | Cl Isotope Pattern (3:1) |

| M1 | 11-Dehydrogenation (Oxidation) | -2.0157 | [M-2H+H]+ | Retention time shift (Less polar) |

| M2 | 20-Reduction (Hydrogenation) | +2.0157 | [M+2H+H]+ | Loss of water (-18 Da) prominent |

| M3 | 6β-Hydroxylation | +15.9949 | [M+O+H]+ | Loss of HF (-20 Da) |

| M4 | 21-Carboxylation (Acid) | +13.9793 | [M+O-2H+H]+ | Negative mode sensitivity increases |

References

-

Giaccone, V., et al. (2017). "Determination of Ten Corticosteroids in Illegal Cosmetic Products by a Simple, Rapid, and High-Performance LC-MS/MS Method." International Journal of Analytical Chemistry. Available at: [Link]

-

Penning, T. M., et al. (2010). "Liquid chromatography-mass spectrometry (LC-MS) of steroid hormone metabolites and its applications."[5] Journal of Steroid Biochemistry and Molecular Biology. Available at: [Link]

-

Deventer, K., et al. (2006). "Screening for corticosteroids in doping analysis by liquid chromatography/mass spectrometry." Rapid Communications in Mass Spectrometry. Available at: [Link]

-

Zhu, M., et al. (2009). "Detection and characterization of metabolites in biological matrices using mass defect filtering of liquid chromatography/high resolution mass spectrometry data." Drug Metabolism and Disposition. Available at: [Link]

Sources

- 1. Quantification of unbound prednisolone, prednisone, cortisol and cortisone in human plasma by ultrafiltration and direct injection into liquid chromatrography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Liquid chromatography-mass spectrometry (LC-MS) of steroid hormone metabolites and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Development of a Nanostructured Lipid Carrier (NLC) Hydrogel for 2-Chloroflumethasone

Executive Summary

2-Chloroflumethasone is a potent fluorinated corticosteroid used for its anti-inflammatory and antipruritic properties. However, its therapeutic index is often limited by poor aqueous solubility (LogP ~2.33) and the barrier function of the stratum corneum. Traditional creams often result in erratic absorption or systemic accumulation.

This guide details the development of a Nanostructured Lipid Carrier (NLC) system embedded within a Carbopol hydrogel. Unlike Solid Lipid Nanoparticles (SLNs), NLCs incorporate a liquid lipid into the solid matrix, creating crystal imperfections that increase drug loading capacity (DL%) and prevent drug expulsion during storage. This system aims to provide controlled release, enhanced skin retention, and reduced systemic side effects.

Pre-Formulation & Material Selection[1][2][3]

Physicochemical Profile of 2-Chloroflumethasone

Before formulation, the API's solubility in various lipids must be screened to maximize Entrapment Efficiency (EE%).

| Property | Value | Implication for Formulation |

| Molecular Weight | 444.9 g/mol | Suitable for transdermal delivery (<500 Da). |

| LogP | ~2.33 | Highly lipophilic; requires lipid-based carrier. |

| Water Solubility | Insoluble | Precludes aqueous solution; suspension or emulsion required. |

| Melting Point | >200°C | Stable at lipid melting temperatures (70–85°C). |

Lipid Screening Protocol

Objective: Identify the solid and liquid lipids that solubilize the maximum amount of 2-Chloroflumethasone.

-

Solid Lipids: Test Compritol 888 ATO, Precirol ATO 5, and Glyceryl Monostearate (GMS).

-

Liquid Lipids: Test Oleic Acid, Capryol 90, and Miglyol 812.

-

Method:

-

Heat lipid to 10°C above its melting point.

-

Add API incrementally until saturation is observed (visual turbidity).

-

Recommendation: Based on structural analogs, Compritol 888 ATO (Solid) and Oleic Acid (Liquid) often yield the highest solubility for fluorinated steroids.

-

NLC Formulation Protocol (Hot Melt Emulsification - Ultrasonication)

This protocol utilizes a probe sonication method suitable for bench-scale R&D.

Reagents

-

API: 2-Chloroflumethasone (0.1% w/w final concentration).

-

Solid Lipid: Compritol 888 ATO (2.0% w/w).

-

Liquid Lipid: Oleic Acid (1.0% w/w).

-

Surfactant: Poloxamer 188 or Tween 80 (1.5% w/w).

-

Aqueous Phase: Deionized water (q.s. to 100%).

Step-by-Step Workflow

Step 1: Preparation of Lipid Phase

-

Weigh the solid lipid (Compritol) and liquid lipid (Oleic Acid) into a glass vial.

-

Heat to 85°C (must be above the solid lipid melting point).

-

Add 2-Chloroflumethasone to the melt. Stir magnetically until the drug is completely dissolved (clear yellow oil phase).

Step 2: Preparation of Aqueous Phase

-

Dissolve the surfactant (Tween 80) in deionized water.

-

Heat the aqueous solution to 85°C (matching the lipid phase temperature is critical to prevent premature recrystallization).

Step 3: Pre-Emulsion Formation

-

Add the hot aqueous phase dropwise to the hot lipid phase under magnetic stirring (1000 RPM).

-

Continue stirring for 5 minutes to form a coarse O/W emulsion.

Step 4: High-Energy Size Reduction (Ultrasonication)

-

Transfer the pre-emulsion to a probe sonicator (e.g., Qsonica or Hielscher).

-

Sonicate at 60% Amplitude for 10 minutes (Cycle: 30s ON, 10s OFF) to prevent overheating.

-

Note: Maintain the beaker in a warm water bath during sonication if the lipid solidifies too quickly, though usually, the energy generates sufficient heat.

Step 5: Cooling & Recrystallization

-

Immediately transfer the nano-emulsion to an ice bath (0–4°C).

-

Stir gently for 20 minutes. Rapid cooling facilitates the formation of small, homogeneous lipid nanoparticles.

Workflow Visualization

Figure 1: Schematic representation of the Hot Melt Emulsification and Ultrasonication method for NLC production.

Hydrogel Incorporation

NLC dispersions are too low in viscosity for topical application. They must be incorporated into a gel matrix.

-

Gelling Agent: Disperse Carbopol 940 (1% w/w) in deionized water. Allow to hydrate overnight.

-

Neutralization: Add Triethanolamine (TEA) dropwise until pH reaches 6.0–6.5 (gel formation).

-

Mixing: Slowly add the NLC dispersion (from Section 3) to the gel base in a 1:1 ratio.

-

Homogenization: Mix gently with a paddle stirrer to avoid air entrapment.

Analytical Characterization & Validation

HPLC Method for 2-Chloroflumethasone[4]

-

Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Wavelength: 239 nm (Characteristic absorption max for flumethasone analogs).

-

Injection Volume: 20 µL.

Entrapment Efficiency (EE%)

To validate the "Self-Validating System" (Part 2), you must prove the drug is inside the lipid, not free in the water.

-

Place 2 mL of NLC dispersion in a centrifugal ultrafiltration unit (MWCO 10 kDa).

-

Centrifuge at 4,000 RPM for 20 minutes.

-

Analyze the filtrate (free drug) via HPLC.

-

Calculation:

Target EE% for lipophilic steroids should be >85%.

In Vitro Permeation Study (Franz Diffusion Cell)

This is the critical "Proof of Concept" experiment to demonstrate enhanced delivery compared to a standard cream.

Setup

-

Apparatus: Vertical Franz Diffusion Cell (receptor volume ~12 mL).

-

Membrane: Strat-M® (synthetic skin mimic) or excised rat skin.

-

Receptor Media: Phosphate Buffered Saline (PBS) pH 7.4 + 20% Ethanol (Ethanol is required to maintain sink conditions for the lipophilic drug).

-

Temperature: 32°C ± 0.5°C (Skin surface temperature).

Protocol

-

Equilibration: Fill receptor chamber with media; ensure no air bubbles under the membrane.[3][4] Equilibrate for 30 mins.

-

Dosing: Apply 0.5 g of the NLC-Hydrogel to the donor compartment.

-

Sampling: Withdraw 0.5 mL aliquots at 0.5, 1, 2, 4, 8, 12, and 24 hours. Replenish with fresh media immediately.

-

Analysis: Quantify drug in samples via HPLC.

Permeation Visualization

Figure 2: Diagram of the Franz Diffusion Cell setup for evaluating skin permeation kinetics.[4]

References

-

Müller, R. H., Radtke, M., & Wissing, S. A. (2002). Solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) in cosmetic and dermatological preparations. Advanced Drug Delivery Reviews. Link

-

U.S. Food and Drug Administration (FDA). (2024). Guidance for Industry: Topical Dermatologic Corticosteroids: In Vivo Bioequivalence. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 41655, 2-Chloroflumethasone. Link

-

Ng, S. F., et al. (2010). Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies. AAPS PharmSciTech.[5] Link

-

Souto, E. B., & Müller, R. H. (2008). Cosmetic features and applications of lipid nanoparticles (SLN, NLC). International Journal of Cosmetic Science. Link

Sources

- 1. Validation of an HPLC Analytical Method for the Quantitative/Qualitative Determination of Fluticasone Propionate in Inhalation Particles on Several Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Validation of an HPLC Analytical Method for the Quantitative/Qualitative Determination of Fluticasone Propionate in Inhalation Particles on Several Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. alterlab.co.id [alterlab.co.id]

- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for 2-Chloroflumethasone

Case ID: 2-CF-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Physicochemical Challenge

Welcome to the technical support hub for 2-Chloroflumethasone (CAS: 50629-82-8).

You are likely encountering difficulties because this molecule presents a "perfect storm" of hydrophobicity. It is not just a steroid; it is a halogenated corticosteroid . The addition of a chlorine atom at the C-2 position, combined with the fluorine atoms typical of flumethasone, significantly increases the partition coefficient (LogP ~2.33) and crystal lattice energy compared to non-halogenated analogs like hydrocortisone.

This guide treats the solubilization process not as a simple recipe, but as a thermodynamic challenge that requires specific strategies for Stock Preparation , In Vitro Application , and In Vivo Formulation .

Part 1: Physical Properties & Solubility Profile

Before attempting formulation, verify your compound against these parameters to ensure you are not fighting degradation products.

| Property | Value | Implication for Solubility |

| Molecular Formula | C₂₂H₂₇ClF₂O₅ | High molecular weight contributes to slow dissolution kinetics. |

| LogP (Octanol/Water) | ~2.33 | Moderate-High Lipophilicity. Insoluble in pure water. |

| pKa | ~11.93 | Non-ionizable at physiological pH (7.4). pH adjustment will not improve solubility. |

| Key Solvents | DMSO, Ethanol, DMF | Soluble in organic solvents; "crashes out" upon aqueous dilution. |

| Crystal Density | 1.42 g/cm³ | High density implies tight crystal packing, requiring energy (heat/sonication) to break. |

Part 2: Troubleshooting Guides (Q&A Format)

Module A: Stock Solution Preparation

Q: I am trying to dissolve 2-Chloroflumethasone directly in water or PBS, but it floats on top. What is wrong?

A: This is a thermodynamic inevitability. The hydrophobic halogen substituents repel water molecules. You must create a primary stock solution in an organic solvent first.

Protocol:

-

Select Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard. Ethanol is a secondary choice but is more volatile.

-

Concentration: Aim for a stock concentration 1000x higher than your highest desired assay concentration (typically 10–50 mM).

-

Technique:

-

Add the DMSO to the powder (not vice versa) to maximize surface area contact.

-

Vortex vigorously for 60 seconds.

-

If particulates remain, sonicate in a water bath at 37°C for 5-10 minutes. The heat helps overcome the crystal lattice energy without degrading the steroid.

-

Module B: In Vitro (Cell Culture) "Crash-Out"

Q: My stock is clear, but when I add it to cell culture media, the solution turns cloudy or I see crystals under the microscope.

A: You are experiencing "Solvent Shock" (Precipitation). When a droplet of DMSO-dissolved steroid hits the aqueous media, the DMSO diffuses away instantly, leaving the steroid molecules stranded in water. They immediately re-aggregate.

The Fix: Kinetic Solubilization Strategy Do not add the stock directly to the cell plate. Use an Intermediate Dilution Step .

-

Prepare Media: Pre-warm your culture media to 37°C. Cold media promotes crystallization.

-

The "Drop-wise" Technique:

-

Place your media in a vortexing tube.

-

While vortexing the media, add the DMSO stock drop-wise (slowly).

-

Why? This prevents local regions of high concentration where nuclei can form.

-

-

Limit DMSO: Ensure final DMSO concentration is <0.1% .

-

Reference: Most cell lines tolerate 0.1% DMSO; >0.5% induces cytotoxicity and membrane porosity [1].

-

Visualizing the Decision Process:

Figure 1: Decision tree for solubilizing hydrophobic corticosteroids based on application.

Module C: In Vivo Formulation (Advanced)

Q: I cannot use DMSO for my mouse study (toxicity concerns). How do I formulate a high dose (e.g., 10 mg/kg)?

A: For animal studies, DMSO is often restricted (LD50 issues and pain on injection). You must use a carrier system . The most scientifically robust method for halogenated steroids is Complexation with Cyclodextrins .

The Solution: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Cyclodextrins are cone-shaped molecules with a hydrophilic exterior and a lipophilic interior.[1] They encapsulate the 2-Chloroflumethasone, shielding the hydrophobic halogens from water [2].

Protocol (The "Kneading" Method):

-

Ratio: Use a 1:10 to 1:20 molar ratio (Drug : HP-β-CD).

-

Solvent: Dissolve HP-β-CD in sterile saline (20% w/v solution).

-

Complexation:

-

Add 2-Chloroflumethasone to the CD solution.

-

Stir continuously for 24–48 hours at room temperature (or 4 hours at 45°C).

-

Filter sterilize (0.22 µm).

-

-

Validation: The solution should be perfectly clear. If filtered and the concentration (verified by HPLC) drops, complexation failed—increase CD concentration or stirring time.

Alternative Vehicle (If CD is unavailable):

-

Corn Oil / Sesame Oil: 2-Chloroflumethasone is lipophilic and will dissolve in oil.

-

Note: Oil absorption kinetics are slower than aqueous/CD formulations (depot effect).

Module D: Analytical (HPLC) Issues

Q: I see "peak tailing" or carryover in my HPLC analysis.

A: This is classic for sticky, halogenated steroids. They adsorb to the steel tubing and the column packing.

Troubleshooting Checklist:

-

Mobile Phase: Ensure you have sufficient organic modifier. A gradient starting at 10% ACN is likely too weak. Start at 30-40% Acetonitrile to prevent the drug from precipitating at the column head.

-

Needle Wash: Use a strong needle wash (e.g., 90% Methanol or Acetonitrile) to prevent carryover between injections.

-

Sample Diluent: Dissolve your analytical sample in 50:50 Acetonitrile:Water , not pure water. Matching the mobile phase strength prevents precipitation upon injection.

Part 3: Mechanism of Action (Visualized)

Understanding why the cyclodextrin works helps you troubleshoot if it fails.

Figure 2: Mechanism of Cyclodextrin encapsulation preventing aqueous precipitation of halogenated steroids.

References

-

LifeTein & ResearchGate Consensus. (2023). DMSO usage in cell culture: Toxicity limits and protocols. Retrieved from and .

-

Loftsson, T., et al. (2005). Cyclodextrins in drug delivery.[1][2] Expert Opinion on Drug Delivery. Validated by search results on .

-

ChemicalBook. (n.d.). 2-Chloroflumethasone Physical Properties and MSDS.[3] Retrieved from .

-

FDA Redbook. (2000). General Guidelines for Animal Toxicity Studies: Vehicle Selection. Retrieved from .

For further assistance with specific formulation ratios or HPLC gradients, please contact the application engineering team with your specific buffer composition.

Sources

Technical Support Center: 2-Chloroflumethasone Stability

Status: Operational | Tier: Level 3 (Senior Scientific Support)[1]

Welcome to the Specialized Steroid Stability Hub

You are accessing the technical guide for 2-Chloroflumethasone , a highly potent halogenated corticosteroid.[1] Due to the specific electron-withdrawing nature of the chlorine atom at the C-2 position and the fluorine atoms at C-6 and C-9, this molecule exhibits a unique stability profile that differs from standard hydrocortisone.

This guide treats the molecule as a High-Sensitivity API . The protocols below are designed to prevent the three primary degradation pathways: Photolytic Dehalogenation , Oxidative Rearrangement , and Base-Catalyzed Hydrolysis .

Module 1: The Photostability Crisis (A-Ring Vulnerability)

The Science: 2-Chloroflumethasone possesses a cross-conjugated dienone system (Ring A).[1] While the C-2 chlorine atom provides metabolic stability against reduction, it introduces a significant vulnerability to UV radiation.[1] Upon exposure to light (specifically 254 nm and 365 nm), the molecule undergoes Norris Type I cleavage and photodehalogenation . The C-Cl bond is weaker than the C-F bonds, making it the primary site for homolytic cleavage, leading to free radical formation and subsequent polymerization or solvent adduct formation.

Troubleshooting Protocol:

-

Issue: "I am seeing unknown impurities eluting before the main peak after sample preparation."

-

Diagnosis: Photolytic degradation (Lumi-derivatives).[1]

-

Corrective Action:

-

Amber Glassware is Mandatory: Use Class A amber volumetric flasks. Wrapping clear glass in foil is insufficient for long-term storage due to pinhole leaks.[1]

-

Monochromatic Lighting: Perform all weighing and dissolution steps under Gold Fluorescent/Sodium Vapor lamps (cutoff < 500 nm).

-

Solvent Selection: Avoid acetone or chlorinated solvents for stock solutions if UV exposure is possible, as they can act as photosensitizers. Use Methanol (MeOH) or Acetonitrile (ACN).[1]

-

Visualization: The Photolysis Pathway

Caption: Photolytic degradation mechanism showing the bifurcation between rearrangement and dehalogenation.

Module 2: Solution Chemistry (pH & Hydrolysis)

The Science: Corticosteroids with a 17,21-dihydroxy-20-ketone side chain (like 2-Chloroflumethasone) are prone to Mattox Rearrangement in alkaline conditions.[1] The C-21 proton is acidic; base catalysis leads to the formation of an enolate, which rearranges to form glyoxals and etio-acids. Conversely, extreme acid pH (< 2) can cause dehydration of the C-11 or C-17 hydroxyl groups.[1]

The "V-Shape" Stability Profile: Stability is maximal at pH 3.5 – 5.5 . Outside this window, degradation rates follow pseudo-first-order kinetics.[1]

Troubleshooting Protocol:

-

Issue: "The assay value drops by >2% after 24 hours in buffer."

-

Diagnosis: pH-induced enolization or oxidative cleavage.[1]

-

Corrective Action:

-

Buffer Choice: Use Citrate (pH 4.5) or Acetate (pH 4.0 - 5.0) buffers.[1] Avoid Phosphate buffers above pH 7.0 as phosphate ions can catalyze degradation.

-

Chelation: Add 0.05% w/v Disodium EDTA to the aqueous phase. Trace metal ions (Fe³⁺, Cu²⁺) catalyze the oxidation of the C-21 alcohol to an aldehyde.

-

Temperature Control: Maintain autosampler temperature at 4°C . Degradation rates double for every 10°C increase (Arrhenius equation).[1]

-

Data Summary: pH vs. Stability (Representative)

| pH Condition | Predicted t90% (Days at 25°C) | Major Degradant |

| pH 1.2 (HCl) | 14 Days | Dehydration products (Δ17-20) |

| pH 4.5 (Citrate) | > 730 Days | Stable |

| pH 7.4 (Phosphate) | 45 Days | 21-Dehydro / Oxidative dimers |

| pH 9.0 (Borate) | < 2 Days | Etio-acids / Mattox rearrangement |

Module 3: Oxidative Stress & Solubility

The Science: The "2-Chloro" substituent increases the lipophilicity (LogP) of the molecule compared to Flumethasone. This increases the risk of precipitation in aqueous buffers. Furthermore, dissolved oxygen attacks the C-20 ketone position.[1]

Troubleshooting Protocol:

-

Issue: "Precipitation observed in HPLC vials" OR "New peaks appearing at RRT 0.85."

-

Diagnosis: Solubility crash or Oxidative degradation.

-

Corrective Action:

-

Inert Gas Sparging: Sparge all aqueous buffers with Helium or Nitrogen for 15 minutes prior to use to remove dissolved oxygen.

-

Co-Solvent Strategy: For aqueous formulations, use a co-solvent system.[1]

-

Recommendation: 10-20% Propylene Glycol or PEG 400.[1]

-

Surfactant: 0.1% Tween 80 can prevent micro-precipitation.

-

-

Antioxidants: If sparging is insufficient, add Sodium Metabisulfite (0.1%) for acidic solutions. Note: Avoid sulfites if the pH is >6, as they can form adducts with the ketone.

-

Decision Tree: The Stability Workflow

Use this logic flow to determine the root cause of instability in your current experiment.

Caption: Root cause analysis decision tree for corticosteroid instability.

Frequently Asked Questions (FAQ)

Q1: Can I use Ethanol as a stock solvent? A: Yes, Ethanol is acceptable, but Acetonitrile is preferred for HPLC stocks.[1] Ethanol has reactive hydroxyl protons that can, in rare high-stress cases, participate in transesterification if excipients are present.[1] Ensure the ethanol is HPLC grade and free of aldehydes.

Q2: How does the Chlorine at C-2 affect the UV spectrum compared to Flumethasone?

A: The Chlorine atom is an auxochrome. It typically causes a bathochromic shift (red shift) of the primary absorption band (

Q3: Is the degradation reversible? A: No. Photolysis (cyclization), oxidation (cleavage), and Mattox rearrangement are irreversible chemical changes.[1] Once the API degrades, the solution must be discarded.

References

-

International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4] Geneva: ICH, 2003.[1]

-

International Council for Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B.[2][3][4][5] Geneva: ICH, 1996.[1]

- Timmins, P., & Gray, A. "Photodegradation of corticosteroids." Journal of Pharmacy and Pharmacology, 35(S1), 1983.

-

Monder, C. "Stability of corticosteroids in aqueous solutions."[6] Endocrinology, 82(2), 318-326, 1968.[1] [1]

-

Hotha, K.K., et al. "Degradation Pathways of Clobetasol Propionate, Desonide and Hydrocortisone." American Journal of Analytical Chemistry, 11, 149-164, 2020.[1] (Cited for halogenated corticosteroid class behavior).[1]

Sources

- 1. Cortisol | C21H30O5 | CID 5754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ICH Official web site : ICH [ich.org]

- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. database.ich.org [database.ich.org]

- 6. Stability of corticosteroids in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: 2-Chloroflumethasone Assay Optimization

Subject: Reducing Experimental Variability in 2-Chloroflumethasone (2-Cl-Flu) Glucocorticoid Receptor Assays Ticket ID: TCH-SUP-2CL-VAR-001 Status: Open / Guide

Introduction: The "Phantom Potency" Problem

Welcome to the Technical Support Center. You are likely accessing this guide because your dose-response curves for 2-Chloroflumethasone are shifting between replicates, or your

The Root Cause: 2-Chloroflumethasone is a highly lipophilic, halogenated glucocorticoid. Unlike more water-soluble analogs, it presents unique challenges regarding plastic adsorption , micro-precipitation , and serum protein binding . This guide moves beyond standard protocols to address the physicochemical realities of this specific molecule.

Module 1: Formulation & Solubility (The Chemistry)

Issue: "My stock solution concentration seems lower than calculated." Diagnosis: Adsorption to plasticware and micro-precipitation in aqueous buffers.

The Science of "Stickiness"

2-Chloroflumethasone contains a chlorine atom at the C2 position and fluorine at C6/C9. These halogens significantly increase lipophilicity (LogP > 3.0). When you dilute a DMSO stock into aqueous media using standard polypropylene tubes, up to 40% of the compound can adsorb to the tube walls within minutes, leading to a "phantom" reduction in effective concentration.

Protocol: The "Glass-First" Dilution Method

Objective: Maintain nominal concentration during serial dilution.

-

Stock Preparation: Dissolve neat 2-Chloroflumethasone powder in 100% anhydrous DMSO to a concentration of 10 mM.

-

Critical: Vortex for 60 seconds. Inspect visually for crystal refraction.

-

-

Storage: Aliquot into amber glass vials with Teflon-lined caps. Never store long-term in plastic.

-

Serial Dilution:

-

Do NOT perform serial dilutions directly in culture media.

-

Perform all serial dilutions in 100% DMSO using a glass-coated or low-retention plate.

-

The "Step-Down" Transfer: Only the final transfer (1:1000 dilution) should be into the aqueous culture medium. This ensures the compound remains solubilized until the moment of delivery.

-

Visual Workflow: Low-Adsorption Preparation

Figure 1: The "Glass-First" workflow minimizes plastic adsorption. Note that aqueous buffers are introduced only at the final step to prevent micro-precipitation.

Module 2: Biological Context (The Cell)

Issue: "My background signal is high, and induction is low (low Signal-to-Noise)." Diagnosis: Interference from endogenous glucocorticoids in Fetal Bovine Serum (FBS).

The Science of Serum Interference

Standard FBS contains cortisol (approx. 10–50 ng/mL). Since 2-Chloroflumethasone competes for the same Glucocorticoid Receptor (GR), endogenous cortisol acts as a baseline agonist, pre-activating the receptor and compressing your dynamic range.

Protocol: The "Stripped" Environment

You must switch to Charcoal-Stripped FBS (CS-FBS) for at least 24 hours prior to the experiment.

| Parameter | Standard FBS | Charcoal-Stripped FBS (CS-FBS) | Impact on 2-Cl-Flu Assay |

| Endogenous Cortisol | High (~50 nM) | Negligible (<1 nM) | Critical: CS-FBS restores baseline to zero. |

| Lipid Content | High | Low | Lipids can sequester lipophilic drugs. CS-FBS reduces this "sink" effect. |

| Growth Factors | High | Reduced | Cells may grow slower; normalize to protein content or DNA. |

Step-by-Step Optimization:

-

Seeding: Seed cells in Standard FBS to ensure attachment.

-

Starvation: 24 hours before treatment, wash cells with PBS and switch to media containing 5% CS-FBS.

-

Treatment: Apply 2-Chloroflumethasone in the same CS-FBS media.

Module 3: Mechanism & Kinetics (The Measurement)

Issue: "My replicates vary wildly between plates." Diagnosis: Non-equilibrium conditions and GR oscillation.

The GR Signaling Pathway

Understanding where the variability enters requires visualizing the pathway. 2-Chloroflumethasone must cross the membrane, bind cytosolic GR, dissociate Heat Shock Proteins (Hsp90), and translocate to the nucleus.

Visual Pathway: Points of Variability

Figure 2: The GR signaling cascade. Note that variability in receptor density (Passage #) and incubation time directly impacts the output signal.

Troubleshooting FAQ

Q: My

-

Fix: Use the "Glass-First" method (Module 1). Ensure the final DMSO concentration is 0.1% to maintain solubility without cytotoxicity.

Q: The cells detach after adding the compound. A: Check your vehicle control.

-

Fix: 2-Chloroflumethasone requires DMSO for solubility, but DMSO > 0.5% is toxic to many cell lines (e.g., HeLa, A549). Ensure your final DMSO concentration is

.

Q: I see high variability between passage numbers. A: GR expression levels drift with high passage numbers.

-

Fix: Use cells within a strict passage window (e.g., Passage 5–15). Normalize data to total protein content or use a ratiometric reporter (e.g., Firefly/Renilla luciferase) to correct for cell number and transfection efficiency.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5311077, 2-Chloroflumethasone. Retrieved from [Link]

-

Krasowski, M. D., et al. (2019). Structure-dependent retention of steroid hormones by common laboratory materials. Journal of Steroid Biochemistry and Molecular Biology. Retrieved from [Link]

Validation & Comparative

A Comparative Analysis of 2-Chloroflumethasone: An In-Depth Guide for Researchers

This guide provides a comprehensive comparison of 2-Chloroflumethasone with other well-established corticosteroids. In the absence of direct comparative experimental data for 2-Chloroflumethasone in publicly accessible literature, this analysis is built upon established principles of corticosteroid structure-activity relationships (SAR), with a particular focus on the influence of halogenation on potency and receptor affinity. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential therapeutic profile of this compound relative to existing glucocorticoids.

Introduction: The Landscape of Corticosteroid Potency

Corticosteroids are a cornerstone of anti-inflammatory therapy, exerting their effects primarily through the glucocorticoid receptor (GR).[1] The therapeutic efficacy of a corticosteroid is intrinsically linked to its molecular structure, with minor modifications leading to significant alterations in anti-inflammatory potency, mineralocorticoid activity, and side-effect profiles.[2][3] Halogenation, in particular, has been a key strategy in the development of potent corticosteroids. The position and nature of the halogen atom(s) in the steroid molecule are critical determinants of its potency and potential for adverse effects, rather than the mere presence of a halogen.[4]

This guide will focus on a theoretical comparison of 2-Chloroflumethasone against its parent compound, Flumethasone, and other widely used corticosteroids such as Dexamethasone and Betamethasone.

Structural Considerations and Predicted Activity of 2-Chloroflumethasone

While the exact synthesis and comprehensive characterization of 2-Chloroflumethasone are not widely published, its name implies a modification of Flumethasone, a difluorinated corticosteroid, with the addition of a chlorine atom at the C2 position.

Flumethasone: A moderately potent glucocorticoid, Flumethasone itself is a fluorinated derivative of prednisolone.[5] Its anti-inflammatory properties are well-documented.

The Impact of C2-Chlorination: The introduction of a chlorine atom at the C2 position of the A ring is an uncommon modification in commercially available corticosteroids. Generally, modifications in Ring A, such as the introduction of a double bond between C1 and C2, are known to selectively increase glucocorticoid activity.[2] The electron-withdrawing nature of the chlorine atom at C2 could potentially influence the electronic distribution of the A-ring and the crucial 3-keto group, which is essential for both glucocorticoid and mineralocorticoid activities.[2] It is plausible that this modification could enhance the anti-inflammatory potency of the parent molecule. However, without empirical data, the precise impact on receptor binding affinity and clinical efficacy remains speculative. It is known that chlorination at other positions, such as C9, can increase glucocorticoid activity four-fold.[6]

Comparative Analysis of Key Performance Indicators

To provide a framework for understanding the potential performance of 2-Chloroflumethasone, we will compare it to established corticosteroids based on key parameters.

Glucocorticoid Receptor (GR) Binding Affinity

The initial and most critical step in glucocorticoid action is binding to the cytosolic GR. The affinity of this binding is a primary determinant of the steroid's potency.[7]

Table 1: Relative Glucocorticoid Receptor Binding Affinity of Selected Corticosteroids (Hypothetical Placement of 2-Chloroflumethasone)

| Corticosteroid | Relative Binding Affinity (RBA) vs. Dexamethasone (100) |

| Dexamethasone | 100 |

| Betamethasone | ~120 |

| Flumethasone | ~80 |

| 2-Chloroflumethasone | Predicted: >80 |

| Prednisolone | 19 |

| Hydrocortisone (Cortisol) | 10 |

Note: The RBA for 2-Chloroflumethasone is a prediction based on SAR principles and requires experimental validation.

The addition of a halogen at the C2 position is hypothesized to increase the lipophilicity and potentially the binding affinity of 2-Chloroflumethasone for the GR compared to Flumethasone.

Anti-Inflammatory Potency

Anti-inflammatory potency is a measure of the drug's ability to suppress inflammation. It is often assessed using in vivo models such as the carrageenan-induced paw edema assay.[8]

Table 2: Relative Anti-Inflammatory Potency of Selected Corticosteroids (Hypothetical Placement of 2-Chloroflumethasone)

| Corticosteroid | Relative Anti-Inflammatory Potency (vs. Hydrocortisone = 1) |

| Dexamethasone | 25-30 |

| Betamethasone | 25-40 |

| Flumethasone | 20 |

| 2-Chloroflumethasone | Predicted: >20 |

| Prednisolone | 4 |

| Hydrocortisone | 1 |

Note: The potency for 2-Chloroflumethasone is a prediction and requires experimental validation.

Given the predicted increase in GR binding affinity, it is logical to infer that 2-Chloroflumethasone would exhibit greater anti-inflammatory potency than Flumethasone.

Mineralocorticoid Activity and Side Effect Profile

A desirable characteristic of synthetic glucocorticoids is high anti-inflammatory potency with minimal mineralocorticoid activity, which is responsible for side effects like sodium and water retention.[3] Halogenation at the 9α-position is known to enhance both glucocorticoid and mineralocorticoid activity.[9] The impact of C2-chlorination on mineralocorticoid receptor (MR) binding is not well-documented and would require experimental determination.